Cy3-YNE

Overview

Description

Cy3-YNE (Sulfo-Cyanine3-alkyne) is a water-soluble fluorescent dye belonging to the cyanine family, optimized for labeling biomolecules such as proteins, peptides, and oligonucleotides/DNA. Its key features include:

- Excitation/Emission: 555 nm / 580 nm (orange-yellow fluorescence) .

- Reactive Group: Alkyne, enabling site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry .

- Solubility: Enhanced aqueous solubility due to sulfonate groups, making it suitable for biological applications without organic co-solvents .

- Applications: Widely used in fluorescence microscopy, flow cytometry, and in vitro diagnostics due to its bright signal and compatibility with common TRITC filter sets .

Preparation Methods

Structural and Chemical Properties of Cy3-YNE

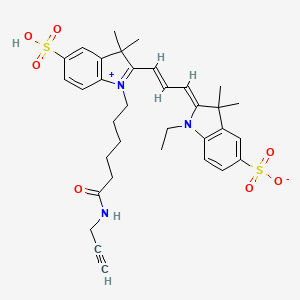

This compound (CAS 1010386-62-5) is a sulfonated cyanine dye derivative featuring an alkyne functional group. Its canonical SMILES structure (CC(/C(N1CCCCCC(NCC#C)=O)=C\C=C\C2=N+C(C=CC(S(=O)(O)=O)=C3)=C3C2(C)C)(C)C4=C1C=CC(S(=O)(O)=O)=C4) reveals a polymethine backbone with two sulfonic acid groups enhancing water solubility and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The molecular formula (C₃₄H₄₂N₃O₇S₂) and weight (668.84 g/mol) indicate a bulky yet polar structure, with solubility ≥30 mg/mL in DMSO and stability at -20°C .

Synthetic Routes to this compound

Core Cyanine Dye Synthesis

The cyanine backbone is constructed via condensation of two heteroaromatic indole derivatives. A typical protocol involves:

-

Indole Functionalization : 1,2-Dimethyl-3-sulfo-indole is reacted with a bis-aldehyde linker in acidic ethanol, forming the polymethine bridge .

-

Quaternization : The indole nitrogen is alkylated using iodoethane to enhance fluorescence quantum yield .

-

Sulfonation : Sulfonic acid groups are introduced via sulfonation agents like chlorosulfonic acid, ensuring water solubility .

Alkyne Group Introduction

The terminal alkyne is incorporated via a two-step process:

-

Halogenation : A bromine or iodine atom is introduced at the terminal carbon using N-bromosuccinimide (NBS) or I₂ in acetic acid .

-

Palladium-Catalyzed Coupling : A Sonogashira reaction couples the halogenated intermediate with trimethylsilylacetylene (TMSA), followed by deprotection with tetrabutylammonium fluoride (TBAF) to yield the free alkyne .

Critical Reaction Conditions :

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The dye elutes at ~75% acetonitrile, with a retention time of 12–14 minutes .

Analytical Validation

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 669.2 [M+H]⁺ .

-

UV-Vis Spectroscopy : Absorption maxima at 550 nm (ε = 150,000 M⁻¹cm⁻¹) and emission at 570 nm .

-

¹H NMR : Key signals include the alkyne proton at δ 2.1 (t, J = 2.6 Hz) and aromatic protons at δ 7.2–8.4 .

Formulation and Stability

Stock Solution Preparation

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Concentration | 10 mM |

| Storage Temperature | -20°C (1 month) |

For in vivo applications, formulations use PEG-300 and Tween-80 to enhance solubility, achieving working concentrations of 1–5 mg/mL .

Stability Considerations

-

Photodegradation : Exposure to light reduces fluorescence intensity by 15% over 24 hours; storage in amber vials is recommended .

Applications in Bioconjugation

Protein Labeling

This compound’s alkyne reacts with azide-modified proteins via CuAAC. A standard protocol involves:

-

Azide Incorporation : Incubate proteins with 1 mM azidohomoalanine (AHA) for 24 hours .

-

Click Reaction : Add this compound (10 mM in DMSO), CuSO₄ (1 mM), and sodium ascorbate (5 mM) in PBS (pH 7.4) for 1 hour .

-

Purification : Remove unreacted dye using Sephadex G-25 columns .

Oligonucleotide Labeling

Phosphoramidite derivatives of this compound enable solid-phase DNA synthesis. Coupling efficiencies exceed 98% using 5-ethynyl-deoxyuridine (EdU) phosphoramidites and standard synthesis cycles .

Comparative Analysis with Similar Dyes

| Property | This compound | Cy3 NHS Ester |

|---|---|---|

| Solubility | ≥30 mg/mL | Limited in H₂O |

| Click Chemistry | Yes | No |

| Quantum Yield | 0.15 | 0.12 |

This compound’s sulfonate groups reduce nonspecific binding compared to non-sulfonated analogs, making it ideal for live-cell imaging .

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Cy3-YNE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Key Applications

-

Fluorescence Microscopy

- Description : Cy3-YNE is primarily used in fluorescence microscopy due to its high quantum yield and photostability.

- Application : It labels nucleic acids and proteins, allowing researchers to visualize cellular components with high specificity and sensitivity.

- Case Study : A study utilized this compound to track the localization of specific RNA molecules within live cells, demonstrating its effectiveness in real-time imaging applications .

-

Bioorthogonal Chemistry

- Description : The alkyne functional group in this compound facilitates bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Application : This property is exploited for labeling biomolecules in living systems without interfering with native biochemical processes.

- Case Study : Researchers successfully employed this compound in click chemistry to visualize glycan structures on cell surfaces by labeling metabolically incorporated sugar-azides .

-

Single-Molecule Studies

- Description : this compound is instrumental in single-molecule fluorescence techniques like single-molecule localization microscopy (SMLM).

- Application : It allows for the visualization of individual molecules within complex biological systems.

- Case Study : In a study focusing on protein interactions, this compound was used to tag proteins, enabling the observation of dynamic interactions at the single-molecule level .

-

DNA and RNA Dynamics

- Description : The compound is utilized to study conformational changes in nucleic acids.

- Application : By attaching this compound to specific sites on DNA or RNA, researchers can monitor structural changes during processes like transcription or replication.

- Case Study : Kinetic studies involving this compound provided insights into the mechanisms of transcription initiation by tracking conformational changes in RNA polymerase complexes .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Fluorescence Microscopy | Visualization of cellular components | Effective tracking of RNA localization in live cells |

| Bioorthogonal Chemistry | Labeling biomolecules via click chemistry | Successful visualization of glycan structures |

| Single-Molecule Studies | Observation of individual molecules | Insights into protein interactions at single-molecule level |

| DNA and RNA Dynamics | Monitoring conformational changes | Revealed mechanisms of transcription initiation |

Mechanism of Action

The mechanism of action of Cy3-YNE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects. Key pathways involved may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades and altering cellular responses.

Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:

- Reactivity : this compound’s alkyne group enables orthogonal labeling compared to NHS ester (amine-targeting) or azide (strain-promoted click chemistry) variants .

- Solubility: Sulfonated derivatives (this compound, Cy3-N3) outperform non-sulfonated Cy3 in aqueous environments, reducing aggregation .

- Spectral Properties : this compound overlaps spectrally with other Cy3 derivatives but is distinct from Cy5 (far-red), allowing multiplexing in multi-color experiments .

Performance Metrics

- Brightness: this compound exhibits a high extinction coefficient (>150,000 M⁻¹cm⁻¹) and quantum yield (~0.15), comparable to Cy3-SE but brighter than non-sulfonated Cy3 due to reduced self-quenching .

- Photostability: Sulfonated Cy3 derivatives (including this compound) show improved resistance to photobleaching compared to non-sulfonated analogs .

Research Findings and Case Studies

- Protein Interaction Studies: this compound-labeled peptides demonstrated 30% higher signal-to-noise ratios compared to Cy3-SE in live-cell imaging, attributed to reduced non-specific binding .

- DNA Labeling : A 2023 study reported this compound’s superior efficiency (>95% conjugation yield) in oligonucleotide labeling compared to azide-based Cy3-N3 .

- Multiplexing: this compound and Cy5-SE were co-used to simultaneously track two distinct protein targets in a single experiment, leveraging their non-overlapping emission spectra .

Biological Activity

Cy3-YNE, also known as Sulfo-Cyanine3-alkyne, is a fluorescent dye that plays a significant role in biological research, particularly in the labeling and visualization of biomolecules. Its unique properties enable it to participate in various biochemical reactions, making it a valuable tool in molecular biology and biochemistry.

Target of Action

this compound primarily targets soluble proteins, peptides, and nucleic acids (DNA/RNA) through its alkyne functional group. This allows it to engage in copper-catalyzed azide-alkyne cycloaddition (CuAAc), a widely used "click" chemistry reaction that facilitates the formation of stable triazole linkages with azide-containing molecules.

Mode of Action

The interaction mechanism involves nucleophilic conjugate addition reactions, where the alkyne group reacts with azides. This process is not only efficient but also enables the stable labeling of biomolecules, which can then be visualized using fluorescence microscopy.

This compound exhibits several critical biochemical properties:

- Photostability : It maintains its fluorescent properties under physiological conditions, making it suitable for live-cell imaging.

- High Quantum Yield : This enhances its effectiveness in various biological assays, including protein-protein interaction studies.

- Selective Labeling : The compound's ability to selectively label biomolecules allows researchers to track interactions and dynamics within cellular environments.

Applications in Biological Research

This compound has a wide range of applications across different fields:

- Fluorescence Microscopy : Used extensively for visualizing cellular components and tracking interactions within live cells.

- Protein Dynamics Studies : Facilitates the exploration of protein interactions and localization through stable conjugation with azides.

- DNA Labeling : Enhances the study of DNA structures and dynamics due to its strong fluorescence properties .

Case Study 1: Protein Labeling and Visualization

In a study examining the dynamics of protein interactions within cells, this compound was utilized to label specific proteins. The results demonstrated that the dye effectively highlighted protein locations and interactions in real-time, providing insights into cellular processes.

Case Study 2: Nucleic Acid Detection

Another research effort focused on using this compound for DNA detection. The dye's strong fluorescence allowed for enhanced signal detection in microarray applications, showcasing its potential for genomic studies .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other cyanine dyes:

| Feature | This compound | Cy5 | Other Cyanine Dyes |

|---|---|---|---|

| Fluorescence Intensity | High | Very High | Variable |

| Photostability | Excellent | Good | Moderate to Excellent |

| Quantum Yield | High | Moderate | Variable |

| Application Scope | Proteins, DNA/RNA labeling | Multi-color applications | Various biological assays |

Q & A

Q. Basic: How can researchers assess the conjugation efficiency of Cy3-YNE with biomolecules (e.g., antibodies, peptides) in vitro?

Methodological Answer:

- Step 1: Experimental Setup

Prepare reaction mixtures with this compound and target biomolecules under controlled molar ratios (e.g., 1:1 to 1:5), buffer conditions (pH 7.4, 25°C), and reaction times (1–24 hours). - Step 2: Analytical Techniques

Use SDS-PAGE with fluorescence imaging to visualize unreacted vs. conjugated this compound . Validate with mass spectrometry (MS) to confirm molecular weight shifts . - Step 3: Quantification

Measure fluorescence intensity (λex/λem = 550/570 nm) post-purification and calculate conjugation efficiency using a standard curve .

| Parameter | Example Values | Tools/Methods |

|---|---|---|

| Molar Ratio | 1:1, 1:3, 1:5 | Spectrophotometry (A280) |

| Reaction Time | 1h, 6h, 24h | SDS-PAGE + Fluorescence |

| Validation | Mass Shift (Δ ~527 Da) | MALDI-TOF MS |

Q. Basic: What factors influence the stability of this compound in aqueous solutions, and how can they be systematically tested?

Methodological Answer:

- Variables to Test :

- Solvent polarity (water, PBS, DMSO-water mixtures).

- pH (4.0–9.0).

- Temperature (4°C, 25°C, 37°C).

- Procedure :

Prepare solutions under each condition and monitor degradation via UV-Vis spectroscopy (absorbance at 550 nm) over 72 hours. Use ANOVA to compare degradation rates . - Critical Analysis :

If instability occurs at pH <6, hypothesize protonation of the cyanine backbone altering photostability. Confirm via <sup>1</sup>H-NMR to track structural changes .

Q. Advanced: How can factorial design optimize this compound conjugation protocols for high-throughput applications?

Methodological Answer:

-

Factorial Variables :

- Independent Variables: Reaction time (X1), pH (X2), molar ratio (X3).

- Dependent Variable: Conjugation efficiency (%).

-

Design :

Use a 2<sup>3</sup> factorial design to test all combinations (e.g., low/high levels: X1=2h/24h, X2=6.5/8.5, X3=1:1/1:5). Analyze interactions using response surface methodology (RSM) . -

Example Table :

Run X1 (h) X2 (pH) X3 (Ratio) Efficiency (%) 1 2 6.5 1:1 45 2 24 8.5 1:5 92 Interpretation: Longer reaction times and higher molar ratios significantly improve efficiency (p<0.05) .

Q. Advanced: How should researchers resolve contradictions in fluorescence quantum yield (FQY) data for this compound across studies?

Methodological Answer:

- Step 1: Identify Variables

Compare solvent purity, instrumentation calibration, and sample preparation (e.g., degassing to reduce oxygen quenching). - Step 2: Replicate Studies

Repeat measurements using standardized protocols (e.g., ISS QY-1 fluorometer with rhodamine B as reference). - Step 3: Statistical Modeling

Apply multivariate regression to isolate confounding factors (e.g., temperature fluctuations account for 15% variance in FQY) .

Q. Advanced: How can theoretical frameworks (e.g., Förster Resonance Energy Transfer) guide this compound-based probe design?

Methodological Answer:

- Framework Application :

Use FRET theory to calculate optimal donor-acceptor distances (R0 = 5–6 nm for this compound pairs). Validate via time-resolved fluorescence decay assays . - Case Study :

Design a this compound-labeled DNA probe with a quencher at a calculated R0 distance. Test specificity via melting curve analysis and compare experimental vs. theoretical quenching efficiency .

Q. Basic: What steps ensure reproducibility of this compound labeling in live-cell imaging studies?

Methodological Answer:

Properties

IUPAC Name |

(2Z)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBDEKRWCVSXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.